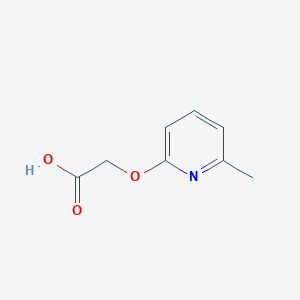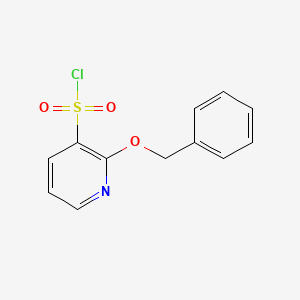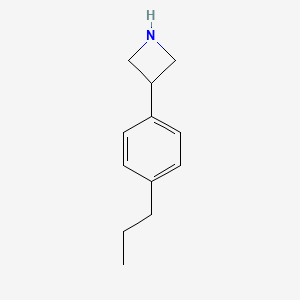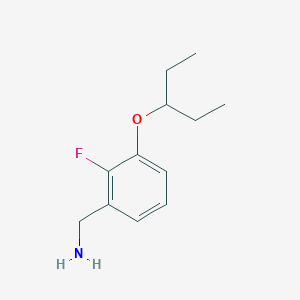![molecular formula C8H13N3O B13340859 2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol](/img/structure/B13340859.png)
2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol is a heterocyclic compound that features a pyrazole ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with cyclopentanone under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles: These compounds share a similar pyrazole ring structure and exhibit comparable chemical reactivity.
1H-pyrazolo[3,4-b]pyridines: These compounds also contain a pyrazole ring and are studied for their biomedical applications.
Uniqueness
2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol is unique due to its fused cyclopentane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(3-amino-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl)ethanol |
InChI |
InChI=1S/C8H13N3O/c9-8-6-2-1-3-7(6)10-11(8)4-5-12/h12H,1-5,9H2 |
InChI Key |
LPEQELPYTIMRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


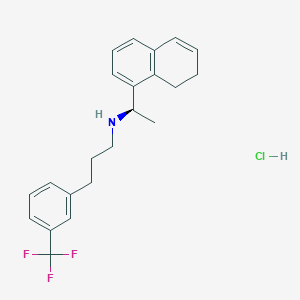
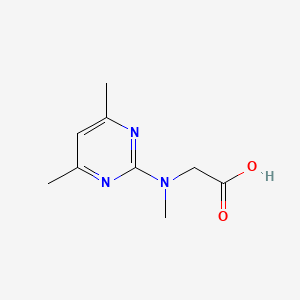
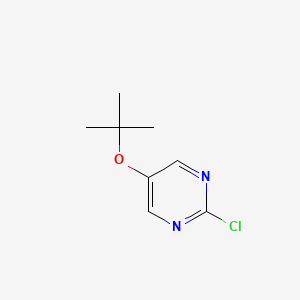

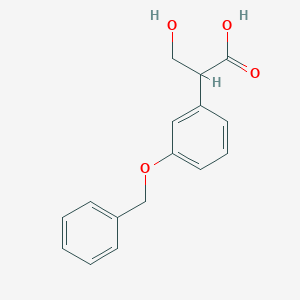


![3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13340816.png)
